

Spectroscopic data of "Methyl 2-thienylacetate" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-thienylacetate

Cat. No.: B156794

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Spectroscopic Profile of Methyl 2-thienylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-thienylacetate**, a key intermediate in various chemical syntheses. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **Methyl 2-thienylacetate** (CAS No: 19432-68-9, Molecular Formula: C₇H₈O₂S, Molecular Weight: 156.20 g/mol) are summarized in the tables below.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.26	dd	1H	5.1, 1.2	H-5 (Thiophene ring)
6.97	dd	1H	5.1, 3.5	H-4 (Thiophene ring)
6.93	dd	1H	3.5, 1.2	H-3 (Thiophene ring)
3.86	s	2H	-	-CH ₂ - (Methylene)
3.71	s	3H	-	-OCH ₃ (Methyl ester)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
171.2	C=O (Ester carbonyl)
135.0	C-2 (Thiophene ring)
127.2	C-5 (Thiophene ring)
126.0	C-4 (Thiophene ring)
124.8	C-3 (Thiophene ring)
52.2	-OCH ₃ (Methyl ester)
35.9	-CH ₂ - (Methylene)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	m	C-H stretch (aromatic)
2955	m	C-H stretch (aliphatic, -CH ₂)
1742	s	C=O stretch (ester)
1437	m	C-H bend (-CH ₂)
1260, 1160	s	C-O stretch (ester)
700	s	C-S stretch (thiophene)

s = strong, m = medium

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
156	45	[M] ⁺ (Molecular ion)
97	100	[M - COOCH ₃] ⁺ (Thienylmethyl cation)
59	20	[COOCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **Methyl 2-thienylacetate**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A sample of 5-10 mg of **Methyl 2-thienylacetate** is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

IR Spectroscopy

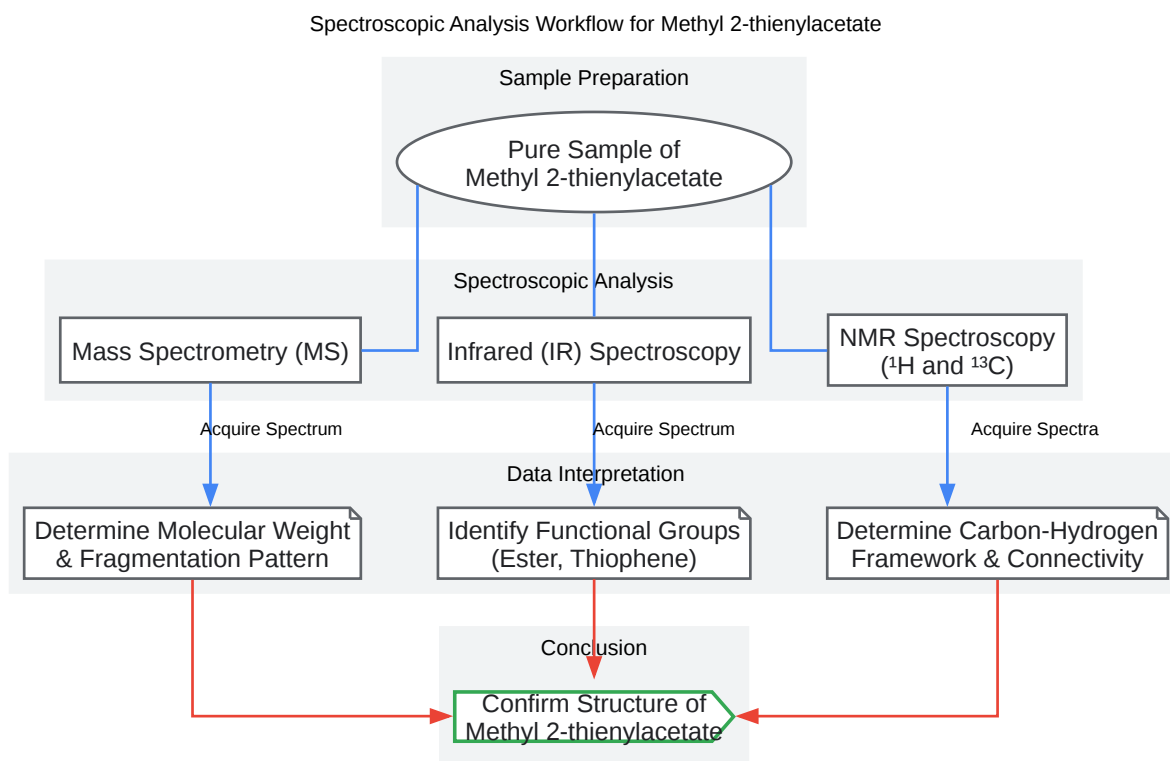
An infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample of **Methyl 2-thienylacetate** is placed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **Methyl 2-thienylacetate** in a volatile organic solvent, such as methanol or dichloromethane, is introduced into the instrument. The sample is ionized by a 70 eV electron beam, and the resulting fragments are separated by a mass analyzer.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a compound like **Methyl 2-thienylacetate** is depicted below. This process ensures a systematic approach to structure elucidation and confirmation.



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References

- 1. Methyl thiophen-2-acetate | C₇H₈O₂S | CID 88055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic data of "Methyl 2-thienylacetate" (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156794#spectroscopic-data-of-methyl-2-thienylacetate-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b156794#spectroscopic-data-of-methyl-2-thienylacetate-nmr-ir-mass-spec)

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